molecular formula C11H18Cl2O2 B3044413 1,11-Dichloroundecane-2,10-dione CAS No. 100050-90-6

1,11-Dichloroundecane-2,10-dione

Cat. No.: B3044413
CAS No.: 100050-90-6
M. Wt: 253.16 g/mol
InChI Key: QNRNRUPFUOIMLX-UHFFFAOYSA-N
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Description

This compound is a linear undecane chain with two chlorine atoms at positions 1 and 11 and two ketone groups (diones) at positions 2 and 10. Such a structure suggests reactivity influenced by both electron-withdrawing chlorine substituents and the electrophilic diketone moieties.

Properties

CAS No.

100050-90-6

Molecular Formula

C11H18Cl2O2

Molecular Weight

253.16 g/mol

IUPAC Name

1,11-dichloroundecane-2,10-dione

InChI

InChI=1S/C11H18Cl2O2/c12-8-10(14)6-4-2-1-3-5-7-11(15)9-13/h1-9H2

InChI Key

QNRNRUPFUOIMLX-UHFFFAOYSA-N

SMILES

C(CCCC(=O)CCl)CCCC(=O)CCl

Canonical SMILES

C(CCCC(=O)CCl)CCCC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes data on cyclic dioxo/dithio compounds () and chlorinated alkanes (), enabling indirect comparisons based on functional groups, synthesis, and physicochemical properties.

Functional Group and Structural Comparison
Compound Structure Functional Groups Key Properties
1,11-Dichloroundecane-2,10-dione (hypothetical) Linear chain Cl (positions 1,11), diones (2,10) High polarity due to Cl and diones; potential for nucleophilic substitution.
1,7-Dithio-4,10-dioxocyclododecane (B2, ) Cyclic dodecane Dithio (-S-), dioxo (-O-) Moderate polarity (C-O-C at 1111 cm⁻¹, C-S-C at 661 cm⁻¹); liquid state (oil).
1,1,1,3,9,11,11,11-Octachloroundecane () Linear chain Cl (8 positions) High hydrophobicity; used as a reference material in analytical chemistry.
9,15-Dihydroxy-2,6-humuladiene-5,10-dione () Cyclic sesquiterpene Hydroxyl, diones Bioactive; polar due to hydroxyl and ketone groups.

Key Observations :

  • Chlorination vs. Sulfur/Oxygen Substituents : Chlorine atoms in 1,11-Dichloroundecane-2,10-dione enhance electrophilicity compared to sulfur or oxygen in cyclic analogs (B1–B6). This increases reactivity toward nucleophiles but reduces thermal stability relative to sulfur-containing compounds like B2 .
  • Linear vs. Cyclic Structures : Linear dichloro-diones likely exhibit higher solubility in polar solvents (e.g., acetone or DMF) compared to cyclic dithio-dioxo compounds, which are oils or low-melting solids (e.g., B3 melts at 63–64°C) .
Spectroscopic and Physical Properties
  • IR Spectroscopy : Diones in 1,11-Dichloroundecane-2,10-dione would show strong C=O stretches (~1700 cm⁻¹), distinct from C-O-C (1111–1177 cm⁻¹) and C-S-C (661–684 cm⁻¹) in B1–B6 .
  • NMR : Chlorine atoms deshield adjacent protons (e.g., CH₂Cl groups at δ ~3.5–4.0 ppm), contrasting with sulfur-linked protons in B1–B6 (δ ~2.7–3.8 ppm) .
  • State and Stability : Linear dichloro-diones are likely solids (similar to B5, a yellowish solid with m.p. 93–94°C), whereas heavily chlorinated alkanes () are oils due to reduced crystallinity .

Research Implications and Limitations

  • Gaps in Evidence : Direct data on 1,11-Dichloroundecane-2,10-dione are absent, necessitating extrapolation from structural analogs.
  • Applications: Potential uses include polymer crosslinking (leveraging diones) or agrochemical synthesis (via Cl substitution), but further experimental validation is required.

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